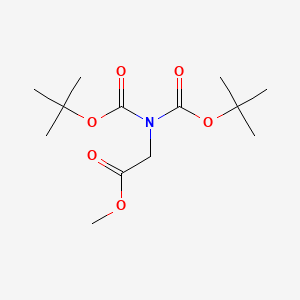
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate is an organic compound with the molecular formula C14H23NO6. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups, which are widely used as protecting groups in peptide synthesis and other organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-((tert-butoxycarbonyl)amino)acrylate with di-tert-butyl dicarbonate ((Boc)2O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is typically carried out in anhydrous acetonitrile (MeCN) at 0°C and stirred for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA), dichloromethane (DCM)
Substitution: Amines, DMAP
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Hydrolysis: Free amine
Substitution: Amides
Reduction: Alcohols
Scientific Research Applications
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-(bis(tert-butoxycarbonyl)amino)acetate involves the protection of amine groups through the formation of Boc-protected intermediates. The Boc groups are stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled deprotection of amines in multi-step synthetic processes . The compound does not have a specific molecular target or pathway, as its primary function is to serve as a protecting group in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: Similar in structure but with a methyl group instead of a second Boc group.
N-(tert-Butoxycarbonyl)ethanolamine: Contains a Boc-protected amine but with an ethanolamine backbone.
Methyl (2-((tert-butoxycarbonyl)amino)-3-phenylpropanoyl)amino)acetate: Similar in structure but with a phenyl group and an additional amide linkage.
Uniqueness
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate is unique due to the presence of two Boc groups, which provide enhanced protection for amine functionalities. This makes it particularly useful in complex synthetic routes where selective deprotection is required .
Properties
IUPAC Name |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-10(16)14(8-9(15)18-7)11(17)20-13(4,5)6/h8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEGTNCZWQLGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














